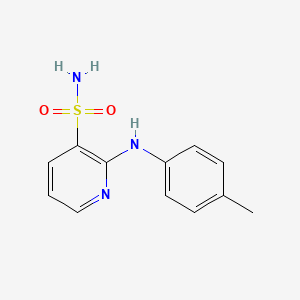2-(p-Tolylamino)pyridine-3-sulfonamide
CAS No.: 1251591-79-3
Cat. No.: VC5404874
Molecular Formula: C12H13N3O2S
Molecular Weight: 263.32
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1251591-79-3 |
|---|---|
| Molecular Formula | C12H13N3O2S |
| Molecular Weight | 263.32 |
| IUPAC Name | 2-(4-methylanilino)pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C12H13N3O2S/c1-9-4-6-10(7-5-9)15-12-11(18(13,16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H2,13,16,17) |
| Standard InChI Key | WTLYEDFMCFDYOP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N |
Introduction
Physicochemical Properties
2-(p-Tolylamino)pyridine-3-sulfonamide exhibits a melting point range of 162–164°C and a boiling point of 475.8°C at 760 mm Hg . It is a white to off-white crystalline solid with limited aqueous solubility, necessitating organic solvents like ethanol or acetonitrile for dissolution . Key spectroscopic data include:
-
¹H NMR: Signals for aromatic protons (δ 6.8–8.2 ppm), methyl group (δ 2.3 ppm), and sulfonamide NH₂ (δ 7.1 ppm) .
-
¹³C NMR: Peaks corresponding to pyridine carbons (120–150 ppm), sulfonamide sulfur-linked carbon (δ 135 ppm), and methyl carbon (δ 21 ppm) .
-
Mass Spectrometry: Molecular ion peak at m/z 263.32 (M⁺), with fragmentation patterns consistent with sulfonamide cleavage .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 263.32 g/mol | |
| Melting Point | 162–164°C | |
| Boiling Point | 475.8°C (760 mm Hg) | |
| Solubility | Insoluble in water; soluble in DMSO, ethanol |
Synthesis and Optimization
The synthesis of 2-(p-Tolylamino)pyridine-3-sulfonamide typically involves a multi-step approach:
Step 1: Sulfonation of Pyridine
4-Hydroxypyridine undergoes sulfonation using fuming sulfuric acid (20% SO₃) in the presence of mercury sulfate at 190°C, yielding 4-hydroxypyridine-3-sulfonic acid (70.8% yield) .
Step 2: Chlorination and Amination
Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) convert the sulfonic acid to 4-chloropyridine-3-sulfonyl chloride, which is subsequently aminated with ammonia to form 4-chloropyridine-3-sulfonamide .
Step 3: Nucleophilic Substitution
Reaction with p-toluidine in n-propanol at 105°C introduces the p-tolylamino group, yielding the final product . Modifications using safer reagents like triphosgene (instead of phosgene) and N,N-carbonyldiimidazole (CDI) have improved yields to >85% .
Characterization and Analytical Methods
Rigorous quality control ensures compliance with pharmacopeial standards:
-
HPLC: Retention time of 4.2 min (C18 column, acetonitrile/water 60:40) .
-
Purity: ≥98% by non-aqueous titration and HPLC area normalization .
-
Thermogravimetric Analysis (TGA): Decomposition onset at 280°C, confirming thermal stability .
| Parameter | Specification |
|---|---|
| Storage Temperature | 0–10°C (refrigerated) |
| Shelf Life | 24 months in airtight containers |
Future Directions
-
Structure-Activity Relationships (SAR): Systematic modification of the sulfonamide and p-tolyl groups could enhance selectivity for CA isoforms .
-
Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles may improve bioavailability, addressing its low aqueous solubility .
-
Combination Therapies: Synergy with platinum-based chemotherapeutics warrants investigation, given sulfonamides' metal-chelating properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume